2-(6-benzamido-9H-purin-9-yl)acetic acid hydrochloride
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Overview
Description
2-(6-Benzamido-9H-purin-9-yl)acetic acid hydrochloride is a synthetic compound with the molecular formula C14H11N5O3·HCl It is a derivative of purine, a heterocyclic aromatic organic compound, and is characterized by the presence of a benzamido group attached to the purine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-benzamido-9H-purin-9-yl)acetic acid hydrochloride typically involves the following steps:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing precursors.
Introduction of the Benzamido Group: The benzamido group is introduced via an amide coupling reaction, where benzoyl chloride reacts with the amino group on the purine ring in the presence of a base such as triethylamine.
Formation of the Acetic Acid Moiety: The acetic acid moiety is introduced through a carboxylation reaction, where a suitable carboxylating agent reacts with the purine derivative.
Hydrochloride Salt Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(6-Benzamido-9H-purin-9-yl)acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the purine ring, where nucleophiles such as halides or amines replace existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halides or amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized purine derivatives.
Reduction: Reduced purine derivatives.
Substitution: Substituted purine derivatives with various functional groups.
Scientific Research Applications
2-(6-Benzamido-9H-purin-9-yl)acetic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex purine derivatives.
Biology: Studied for its potential role in biochemical pathways involving purine metabolism.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to purine metabolism.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(6-benzamido-9H-purin-9-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes involved in purine metabolism, such as xanthine oxidase or adenosine deaminase.
Pathways Involved: It may influence pathways related to nucleotide synthesis and degradation, impacting cellular processes such as DNA replication and repair.
Comparison with Similar Compounds
2-(6-Benzamido-9H-purin-9-yl)acetic acid hydrochloride can be compared with other similar compounds, such as:
2-(6-Benzamido-9H-purin-9-yl)propanoic acid: Similar structure but with a propanoic acid moiety instead of acetic acid.
6-Benzamido-9H-purine: Lacks the acetic acid moiety, making it less versatile in certain chemical reactions.
9-Benzyl-6-benzamido-9H-purine: Contains a benzyl group, which may alter its chemical reactivity and biological activity.
Properties
IUPAC Name |
2-(6-benzamidopurin-9-yl)acetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5O3.ClH/c20-10(21)6-19-8-17-11-12(15-7-16-13(11)19)18-14(22)9-4-2-1-3-5-9;/h1-5,7-8H,6H2,(H,20,21)(H,15,16,18,22);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYBDLJAUDRCYFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)CC(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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